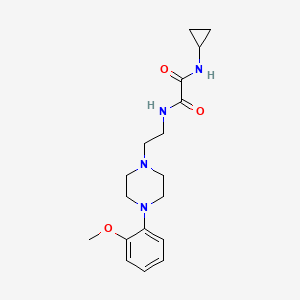

N1-cyclopropyl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-cyclopropyl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide, commonly known as CYM-51010, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of oxalamides and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Role in Neuroscience and Pharmacology

N1-cyclopropyl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide has been explored for its effects on 5-hydroxytryptamine (serotonin) neurons. Research by Craven, Grahame-Smith, and Newberry (1994) discusses the compound's interaction with 5-HT1A receptors, demonstrating its potential as a selective antagonist in the modulation of serotonin signaling in the guinea pig dorsal raphe nucleus (Craven et al., 1994). Additionally, García et al. (2014) highlight its relevance in positron emission tomography (PET) radioligand development for in vivo quantification of 5-HT1A receptors, indicating its utility in neuropsychiatric disorder studies (García et al., 2014).

Contribution to Neuroimaging

The compound's derivatives have shown promise as PET radioligands, offering insights into the brain's serotonergic system. Choi et al. (2015) investigated 18F-Mefway, a derivative with high affinity for 5-HT1A receptors, for its potential in PET imaging of serotonin receptors, emphasizing its advantages in brain uptake and stability (Choi et al., 2015). This research underlines the compound's value in advancing neuroimaging techniques and enhancing our understanding of psychiatric conditions.

Insights into Receptor Antagonism

Further studies, such as those by Forster et al. (1995), delve into the pharmacological profile of derivatives like WAY-100635, detailing their high selectivity and potency as 5-HT1A receptor antagonists. This work underscores the compound's role in dissecting serotonin receptor functions and its potential implications for therapeutic interventions (Forster et al., 1995).

Application in Antimicrobial Studies

While not directly related to the initial compound, related research by Patel, Patel, and Chauhan (2007) on amide derivatives of quinolone and their antimicrobial activities showcases the broader applicability of similar chemical structures in developing new antimicrobial agents (Patel et al., 2007).

Wirkmechanismus

While the exact mechanism of action for “N1-cyclopropyl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide” is not specified, related compounds have been studied for their potential as ligands for Alpha1-Adrenergic Receptors . These receptors are a major therapeutic target for the treatment of numerous disorders .

Eigenschaften

IUPAC Name |

N'-cyclopropyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O3/c1-25-16-5-3-2-4-15(16)22-12-10-21(11-13-22)9-8-19-17(23)18(24)20-14-6-7-14/h2-5,14H,6-13H2,1H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOYDNOTOVLMRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline](/img/structure/B2731817.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide](/img/structure/B2731818.png)

![1-(2-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2731823.png)

![6-(4-fluorophenyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2731825.png)

![1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2731830.png)

![6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731833.png)

![9-benzyl-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731834.png)

![1-(4-Chlorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2731836.png)

![N-(furan-2-ylmethyl)-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2731837.png)

![(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2731840.png)